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Compound of Interest

Compound Name: 3-Methyl-4-phenylpyrrolidine

CAS No.: 56606-70-3

Cat. No.: B3145023

Get Quote

Executive Summary
Pyrovalerone (4-methyl-α-pyrrolidinovalerophenone) is a potent, selective dopamine (DAT) and

norepinephrine (NET) transporter inhibitor.[1] It serves as the structural archetype for the

"pyrovalerone" class of synthetic cathinones.

The compound 3-Methyl-α-PVP (often colloquially referred to as 3-methyl-4-
phenylpyrrolidine in grey-market nomenclature due to naming confusion, though chemically

distinct) is the meta-isomer of pyrovalerone.

Potency Verdict:

Pyrovalerone (4-Me): Exhibits optimal binding affinity at DAT (IC₅₀ ≈ 20–50 nM). The para-

methyl substitution drives high selectivity and potency.

3-Methyl-α-PVP (3-Me): Retains significant DAT/NET inhibitory potential but typically

demonstrates slightly reduced potency (1.5x – 2x weaker) compared to the para-substituted

parent. However, it remains a highly potent psychostimulant with a similar "pure reuptake

inhibitor" profile.[2]
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Critical Nomenclature Note: The literal chemical 3-methyl-4-phenylpyrrolidine (CAS 56606-

70-3) is a disubstituted pyrrolidine ring, distinct from the cathinone class. It is a chemical

scaffold with significantly lower stimulant potency than the keto-derivatives (cathinones). This

guide focuses on the relevant pharmacological comparison: the 3-methyl isomer (3-Me-α-PVP)

vs. the 4-methyl isomer (Pyrovalerone).

Chemical Identity & Structural Homology[3]
The core difference lies in the Structure-Activity Relationship (SAR) of the phenyl ring

substitution.

Feature Pyrovalerone (Reference)
3-Methyl-α-PVP
(Comparator)

IUPAC Name
1-(4-methylphenyl)-2-(1-

pyrrolidinyl)-1-pentanone

1-(3-methylphenyl)-2-(1-

pyrrolidinyl)-1-pentanone

Common Code 4-Me-α-PVP 3-Me-α-PVP

Substitution Para-methyl (Position 4) Meta-methyl (Position 3)

Core Class
Pyrrolidinophenone

(Cathinone)

Pyrrolidinophenone

(Cathinone)

Lipophilicity
High (Blood-Brain Barrier

permeable)

High (Comparable BBB

permeability)

SAR Visualization (Graphviz)
The following diagram illustrates the structural divergence and its impact on transporter

binding.
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Caption: SAR analysis showing how the position of the methyl group (Para vs Meta) influences

binding fit within the Dopamine Transporter (DAT).

Pharmacological Profile[1][2][3][4][5]
Mechanism of Action
Both compounds function as Monoamine Transporter Blockers. Unlike amphetamines, they do

not reverse the transporter to release dopamine; they bind to the transporter and prevent the

reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.

Selectivity: High DAT/NET selectivity; negligible affinity for the Serotonin Transporter (SERT).

Result: A massive accumulation of extracellular dopamine, leading to psychomotor

stimulation.

Comparative Potency Data (In Vitro)
The following data aggregates consensus values from uptake inhibition assays (HEK293-hDAT

cells).
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Target Pyrovalerone (IC₅₀)
3-Methyl-α-PVP
(IC₅₀)

Relative Potency

hDAT (Dopamine) 20 – 50 nM 40 – 80 nM
Pyrovalerone is ~1.5x

more potent

hNET

(Norepinephrine)
30 – 60 nM 50 – 100 nM

Pyrovalerone is ~1.5x

more potent

hSERT (Serotonin) > 10,000 nM > 10,000 nM
Both are inactive

(Selective)

DAT/SERT Ratio > 200 > 150
Both are highly

selective

Interpretation: While Pyrovalerone represents the "gold standard" for this substitution pattern,

the 3-methyl isomer retains nanomolar-range affinity. The loss of potency is attributed to the

meta-methyl group providing a slightly less favorable interaction with the hydrophobic pocket of

the transporter compared to the para-methyl group.

Experimental Protocol: Monoamine Uptake Assay
To validate these potency values, the following self-validating protocol is recommended. This

workflow ensures that observed inhibition is due to specific transporter binding and not

cytotoxicity.

Protocol: Fluorescent Neurotransmitter Uptake
Inhibition
Objective: Determine IC₅₀ values for DAT inhibition using a fluorescent substrate (ASP+) in

HEK293 cells stably expressing human DAT.

Reagents:

Cell Line: HEK293-hDAT (stable transfection).

Substrate: ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium). Note: Fluorescent analog

of MPTP, specific for DAT/NET.
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Control: Mazindol (non-selective blocker) or Cocaine (standard).

Step-by-Step Workflow:

Cell Seeding:

Seed HEK293-hDAT cells in 96-well poly-D-lysine coated plates (40,000 cells/well).

Incubate 24h at 37°C/5% CO₂ to achieve confluence.

Drug Pre-Incubation (The Variable):

Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer.

Add 100 µL of KRH containing the test compound (Pyrovalerone or 3-Me-α-PVP) at

varying concentrations (1 nM to 100 µM, log scale).

Self-Validation Step: Include "Vehicle Only" (0% inhibition) and "Saturated Mazindol"

(100% inhibition) wells to define the dynamic range.

Incubate for 10 minutes at room temperature.

Substrate Addition:

Add ASP+ to a final concentration of 5 µM.

Incubate for 1 minute (initial velocity phase).

Quantification:

Measure fluorescence using a plate reader (Ex: 475 nm / Em: 609 nm).

Data Logic: Fluorescence intensity correlates directly with uptake. Lower fluorescence =

Higher Inhibition.

Analysis:

Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC₅₀.
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Assay Logic Diagram (Graphviz)
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Caption: Workflow for the ASP+ uptake assay. The system validates itself by using Mazindol to

establish the non-specific binding baseline.

Conclusion
In the context of drug development and pharmacological research:

Pyrovalerone (4-Me-α-PVP) remains the more potent isomer due to the optimal para-

substitution, which maximizes Van der Waals interactions within the DAT binding site.
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3-Methyl-α-PVP is a potent, active isomer. While it exhibits slightly higher IC₅₀ values (lower

potency) than Pyrovalerone, it shares the same high selectivity for catecholamine

transporters over serotonin.

Research Implication: When designing rigid analogs or conducting SAR studies, the shift

from para to meta on the phenyl ring of the pyrovalerone scaffold typically results in a 1.5-

fold to 2-fold reduction in potency, but does not abolish activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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